Bienvenue dans la boutique en ligne BenchChem!

hPGDS-IN-1

Allergic inflammation PGD2 signaling Drug discovery

hPGDS-IN-1 (SAR191801) offers a 500-fold potency advantage (IC50=12 nM) over HQL-79 for studying hPGDS-mediated PGD2 production. With an orthogonal scaffold to HPGDS inhibitor 1, it is ideal for target validation in mast cell activation, allergic rhinitis, and spinal cord injury models. Its low nanomolar potency enables cleaner pharmacological interrogation by avoiding off-target effects seen with micromolar inhibitors.

Molecular Formula C22H20N6O3
Molecular Weight 416.4 g/mol
Cat. No. B610683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehPGDS-IN-1
SynonymsSAR 191801;  SAR-191801;  SAR191801
Molecular FormulaC22H20N6O3
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC(=NO1)C2=CC=CC(=C2)CNC(=O)C3=CN=C(N=C3)C4=CC=CC=N4)O
InChIInChI=1S/C22H20N6O3/c1-22(2,30)21-27-18(28-31-21)15-7-5-6-14(10-15)11-26-20(29)16-12-24-19(25-13-16)17-8-3-4-9-23-17/h3-10,12-13,30H,11H2,1-2H3,(H,26,29)
InChIKeyVJCLAPUACUQZOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





hPGDS-IN-1: A Selective Inhibitor of Hematopoietic Prostaglandin D Synthase for Inflammatory and Allergic Disease Research


hPGDS-IN-1 (SAR191801; CAS: 1234708-04-3) is a potent and selective small-molecule inhibitor of human hematopoietic prostaglandin D synthase (hPGDS), an enzyme that catalyzes the glutathione-dependent isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a key lipid mediator in mast cell-driven allergic inflammation . Its reported IC50 of 12 nM in fluorescence polarization and enzyme immunoassays , coupled with demonstrated utility in models of allergic rhinitis and spinal cord injury , positions it as a specialized tool for dissecting the PGD2 signaling axis in preclinical research .

Why hPGDS-IN-1 Cannot Be Interchanged with HQL-79, TFC-007, or TAS-205 in Preclinical Studies


The pharmacological profile of hPGDS-IN-1 differs substantially from other hPGDS inhibitors, making simple substitution scientifically invalid. While HQL-79 exhibits an IC50 in the micromolar range (6 µM) [1], hPGDS-IN-1 achieves low nanomolar potency (12 nM) . This ~500-fold difference in biochemical potency precludes direct dose-for-dose or concentration-for-concentration replacement. Furthermore, compounds like TFC-007 (IC50 = 83 nM) and TAS-205 (IC50 = 55.8 nM) show distinct in vivo activity profiles, including species-specific cellular potency and off-target engagement, which are not recapitulated by hPGDS-IN-1 [2][3]. The absence of published selectivity data for hPGDS-IN-1 against key off-targets like COX-1/2 or L-PGDS, which are well-characterized for comparators [4], further complicates any assumption of functional equivalence in complex biological systems.

Quantitative Differentiation of hPGDS-IN-1 from Key Comparators: A Preclinical Selection Guide


Potency Comparison: hPGDS-IN-1 vs. First-Generation Inhibitor HQL-79

hPGDS-IN-1 exhibits a 500-fold greater biochemical potency against human H-PGDS compared to HQL-79. hPGDS-IN-1 inhibits the enzyme with an IC50 of 12 nM , while HQL-79 displays an IC50 of 6,000 nM (6 µM) in similar enzyme assays [1].

Allergic inflammation PGD2 signaling Drug discovery

Comparative Enzymatic Potency: hPGDS-IN-1 vs. Second-Generation Inhibitors TFC-007 and TAS-205

hPGDS-IN-1 demonstrates higher enzymatic potency than the second-generation inhibitors TFC-007 and TAS-205. hPGDS-IN-1 inhibits H-PGDS with an IC50 of 12 nM . In contrast, TFC-007 has a reported IC50 of 83 nM [1], and TAS-205 has a reported IC50 of 55.8 nM [2].

Enzyme inhibition H-PGDS Structure-activity relationship

Chemical Scaffold Differentiation: hPGDS-IN-1 vs. HPGDS inhibitor 1

hPGDS-IN-1 is chemically distinct from HPGDS inhibitor 1, despite their similar nomenclature. hPGDS-IN-1 (CAS: 1234708-04-3) has a molecular formula of C22H20N6O3 and a molecular weight of 416.4 g/mol . In contrast, HPGDS inhibitor 1 (CAS: 1033836-12-2) has a formula of C19H19F4N3O and a molecular weight of 381.4 g/mol . This difference in core structure corresponds to a 20-fold difference in enzymatic potency, with HPGDS inhibitor 1 exhibiting an IC50 of 0.6 nM .

Chemical biology Medicinal chemistry Tool compound

Cross-Species Potency Variation: hPGDS-IN-1 Demonstrates Consistent Human Enzyme Potency Compared to TAS-205

hPGDS-IN-1 exhibits a consistent potency of 12 nM in human enzyme assays . In contrast, TAS-205 shows significant variability in cellular potency across species, with an IC50 of 78.3 nM in human KU812 basophils versus 181.3 nM in rat RBL-2H3 basophils [1]. This 2.3-fold difference within the same assay system highlights a potential species-dependent variable for TAS-205 that is not described for hPGDS-IN-1.

Species-specific pharmacology In vitro assay development Translational research

Recommended Preclinical and Industrial Applications for hPGDS-IN-1


In Vitro Studies of Mast Cell-Driven Allergic Inflammation

hPGDS-IN-1 is a suitable tool for investigating the role of PGD2 in mast cell activation and downstream inflammatory signaling in vitro. Its potent inhibition of hPGDS (IC50 = 12 nM) allows for effective reduction of PGD2 production in cell-based models where mast cells are the primary source of this mediator, such as in studies of allergic rhinitis and asthma .

Validation of PGD2 as a Therapeutic Target in Neurological Models

hPGDS-IN-1 is indicated for research into the role of PGD2 in the central nervous system, specifically in models of spinal cord injury. Literature indicates its use in studies examining spinal cord neuron function, providing a targeted approach to modulating PGD2 production in neural tissues .

Differentiation from First-Generation Inhibitors in Dose-Response Studies

Due to its ~500-fold greater potency compared to HQL-79 (IC50 12 nM vs. 6,000 nM) [1], hPGDS-IN-1 is the preferred compound for experiments where micromolar concentrations of HQL-79 are impractical or would induce confounding off-target effects, enabling cleaner pharmacological interrogation of the H-PGDS pathway.

Chemical Biology and Tool Compound Studies Requiring a Structurally Distinct Inhibitor

hPGDS-IN-1 (C22H20N6O3) offers a chemically distinct scaffold compared to other potent inhibitors like HPGDS inhibitor 1 (C19H19F4N3O) . This makes it valuable as an orthogonal chemical probe in target validation studies, where confirmatory results with a structurally unrelated inhibitor strengthen the evidence for a specific on-target mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for hPGDS-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.